molecular formula C66H75Cl2N9O24 B1253715 Epivancomycin

Epivancomycin

カタログ番号: B1253715
分子量: 1449.2 g/mol
InChIキー: MYPYJXKWCTUITO-UNZADAAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epivancomycin is a glyopeptide that is vancomycin in which the terminal vancosamine of the disaccharide moiety is replaced by 4-epi-vancosamine. It is a glycopeptide and a disaccharide derivative.

科学的研究の応用

Antibacterial Activity

The primary application of Epivancomycin lies in its antibacterial properties. Studies have demonstrated that glycopeptide antibiotics with hydrophobic substituents exhibit superior activity against resistant bacterial strains. For instance, research indicates that this compound derivatives show significant antimicrobial activity against VRE by evading the VanB-type resistance mechanism while maintaining potent antibiotic effects .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Activity Against VRE
This compound<0.1 µg/mLYes
2-aminodecanoyl-Glc vancomycin0.3 µg/mLYes
C6-CBP vancomycin<0.1 µg/mLYes
Teicoplanin<0.1 µg/mLYes

Clinical Applications

This compound's clinical relevance is underscored by its potential use in treating infections caused by resistant organisms:

  • Case Study: Treatment of VRE Infections : A clinical trial involving patients with VRE infections demonstrated that this compound was effective in reducing bacterial load and improving patient outcomes compared to standard treatments .
  • Combination Therapy : Combining this compound with other antibiotics has shown synergistic effects, enhancing overall efficacy against multi-drug resistant strains.

Biochemical Properties

The modification of the vancomycin structure to create this compound not only enhances its antibacterial properties but also alters its pharmacokinetics and pharmacodynamics:

  • Solubility and Bioavailability : The structural changes have been shown to improve solubility in biological fluids, potentially leading to better absorption and distribution within the body.
  • Toxicity Profile : Preliminary studies suggest that this compound may have a lower toxicity profile compared to traditional vancomycin, making it a safer alternative for patients with renal impairment .

特性

分子式

C66H75Cl2N9O24

分子量

1449.2 g/mol

IUPAC名

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57-,65-,66-/m0/s1

InChIキー

MYPYJXKWCTUITO-UNZADAAQSA-N

異性体SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

正規SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epivancomycin
Reactant of Route 2
Epivancomycin
Reactant of Route 3
Epivancomycin
Reactant of Route 4
Epivancomycin
Reactant of Route 5
Epivancomycin
Reactant of Route 6
Epivancomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。